N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 488744-47-4
Cat. No.: VC21482934
Molecular Formula: C26H26F3N3O2S
Molecular Weight: 501.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488744-47-4 |
|---|---|
| Molecular Formula | C26H26F3N3O2S |
| Molecular Weight | 501.6g/mol |
| IUPAC Name | N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C26H26F3N3O2S/c1-34-17-4-2-16(3-5-17)19-9-18(26(27,28)29)20-21(30)22(35-24(20)31-19)23(33)32-25-10-13-6-14(11-25)8-15(7-13)12-25/h2-5,9,13-15H,6-8,10-12,30H2,1H3,(H,32,33) |
| Standard InChI Key | KVFZPZXXFQCFHV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N |
Introduction
The compound N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule featuring a thieno[2,3-b]pyridine core, which is substituted with several functional groups including an adamantyl group, a methoxyphenyl group, and a trifluoromethyl group. This compound is part of a broader class of molecules that have garnered interest due to their potential biological activities.
Synthesis and Preparation
The synthesis of such complex molecules typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the adamantyl, methoxyphenyl, and trifluoromethyl groups. Transition metal-catalyzed cross-coupling reactions are commonly used for the introduction of aryl groups .
Biological Activities
While specific biological activities of N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide are not detailed in the search results, compounds with similar structures often exhibit antiproliferative or other pharmacological activities. For example, adamantane derivatives have shown potential in cancer treatment .
Related Compounds and Their Activities
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6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: This compound has a similar structure but lacks the "N-" prefix, indicating a different attachment point for the adamantyl group .
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4-(1-Adamantyl)phenylalkylamines: These compounds have shown antiproliferative activity, highlighting the importance of adamantane substitution in enhancing biological activity .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 6-(1-adamantyl)-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | C26H26F3N3O2S | 501.56 g/mol | Not specified |
| 4-(1-Adamantyl)phenylalkylamines | Varies | Varies | Antiproliferative |
| N-(1-adamantyl)-6-(6-methoxypyridin-3-yl)-4-oxo-1-pentylquinoline-3-carboxamide | C31H37N3O3 | 499.6 g/mol | Not specified |
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